molecular formula C7H5BrN2O B1344786 4-bromo-1H-indazol-3(2H)-one CAS No. 864845-15-8

4-bromo-1H-indazol-3(2H)-one

Cat. No. B1344786
M. Wt: 213.03 g/mol
InChI Key: AOSWBTIWUXRHRT-UHFFFAOYSA-N
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Description

“4-bromo-1H-indazol-3-amine” is a chemical compound with the molecular formula C7H6BrN3 . It’s used in various chemical reactions and has several synonyms, including 3-AMINO-4-BROMO-1H-INDAZOLE and 4-BROMO-1H-INDAZOL-3-YLAMINE .


Molecular Structure Analysis

The molecular weight of “4-bromo-1H-indazol-3-amine” is 212.05 g/mol . The InChI string representation of its structure is InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6 (4)7 (9)11-10-5/h1-3H, (H3,9,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-1H-indazol-3-amine” include a molecular weight of 212.05 g/mol, a topological polar surface area of 54.7 Ų, and a complexity of 153 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Triazole Derivatives and Biological Activities

Triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, are pivotal in the development of new drugs with diverse biological activities. They have structural variations that offer a broad range of biological activities. The preparation of these derivatives is crucial as new diseases and resistant strains of bacteria and viruses continue to emerge, necessitating the discovery of new therapeutic agents. The interest in triazoles is fueled by their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013).

Synthetic Routes and Applications

The synthesis and applications of 1,4-disubstituted 1,2,3-triazoles are of significant interest due to their broad spectrum of biological activities. The copper-catalyzed azide-alkyne cycloaddition is a notable synthetic route, known for its efficiency in constructing biologically active 1,2,3-triazoles. The versatility of these compounds, evident from their applications in drug discovery, material science, and pharmaceutical chemistry, underscores their scientific importance (Kaushik et al., 2019).

Indazole Derivatives in Medicinal Chemistry

Indazoles are integral in medicinal chemistry due to their wide variety of biological activities. The structural significance of the indazole scaffold is underscored by its presence in numerous compounds with potential therapeutic value. Derivatives of indazole have shown promise in anticancer and anti-inflammatory treatments and in addressing disorders involving protein kinases and neurodegeneration (Denya et al., 2018).

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles are pivotal as raw materials in the fine organic synthesis industry. Their applications span across the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The versatility of these compounds is further extended to the production of analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

properties

IUPAC Name

4-bromo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSWBTIWUXRHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631063
Record name 4-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-indazol-3(2H)-one

CAS RN

864845-15-8
Record name 4-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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